1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Overview
Description
1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H14N4OS and its molecular weight is 250.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde may also interact with various biological targets.
Mode of Action
A related compound, a 1,2,4-oxadiazole derivative, has been studied as a c-myc inhibitor . If this compound shares a similar mechanism, it may interact with its targets and cause significant changes in cellular processes.
Biochemical Pathways
For instance, a furocoumarin derivative was found to upregulate melanin synthesis via the activation of the cAMP/PKA and MAPKs signal pathway .
Result of Action
Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . Additionally, this compound can interact with DNA, potentially influencing gene expression by altering the binding of transcription factors to their target sequences .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have indicated that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cellular responses and improving metabolic function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity and contribute to its overall effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to its target sites within the cell .
Properties
IUPAC Name |
1-[5-(diethylamino)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-3-14(4-2)10-12-13-11(17-10)15-7-5-6-9(15)8-16/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFWTIZSWLHLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(S1)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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